Advanced Functional Monomer Profile: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid
Advanced Functional Monomer Profile: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid
Executive Summary
5-Acrylamido-2-(aminomethyl)phenylboronic acid is a specialized "Wulff-type" functional monomer designed for the development of glucose-responsive materials operating at physiological pH (7.4). Unlike standard phenylboronic acid (PBA) derivatives (e.g., 3-acrylamidophenylboronic acid) which have a high pK_a (~8.8) and require alkaline conditions for optimal saccharide binding, this molecule incorporates an ortho-aminomethyl group. This group facilitates an intramolecular boron–nitrogen (B–N) interaction, lowering the effective pK_a to ~5.5–6.5. This structural modification enables high-affinity glucose binding and reversible hydrogel swelling/deswelling kinetics in neutral media, making it a critical component in next-generation Continuous Glucose Monitoring (CGM) systems and smart insulin delivery platforms.
Molecular Architecture & Conformational Dynamics
The efficacy of this molecule stems from its ability to switch between trigonal planar and tetrahedral geometries, a process governed by the intramolecular B–N dative bond.
1.1 Structural Components
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Phenylboronic Acid Core: Acts as the Lewis acid receptor for cis-diols (glucose, fructose).
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5-Acrylamido Group: An electron-withdrawing amide coupled to a vinyl group. This provides a handle for free-radical polymerization (e.g., with N-isopropylacrylamide) without interfering with the boron center.
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2-(Aminomethyl) Group (The Wulff Motif): The critical functional unit. The nitrogen atom acts as an intramolecular Lewis base, coordinating with the empty p-orbital of the boron atom.
1.2 The Wulff-Type Equilibrium (B–N Dative Bond)
In aqueous media, the molecule exists in a dynamic equilibrium. The formation of the intramolecular B–N bond stabilizes the tetrahedral hybridization of the boron atom, effectively "pre-paying" the energetic cost of hybridization required for diol binding.
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Open Form (Low pH): Boron is trigonal planar (
). The amine is protonated ( ) and cannot coordinate. -
Closed Form (Physiological pH): The amine is neutral and donates its lone pair to boron, forming a five-membered ring. This creates a zwitterionic tetrahedral (
) boronate species that is highly reactive toward glucose.
Data Visualization: Conformational Switching
Figure 1: The intramolecular B-N interaction stabilizes the tetrahedral form at neutral pH, facilitating glucose binding without the need for external alkalinity.
Quantitative Properties & Mechanism of Action
| Property | Value / Characteristic | Relevance |
| Molecular Weight | ~220.03 g/mol | Monomer for copolymerization. |
| pK_a (Apparent) | 5.5 – 6.5 | Significantly lower than 3-APBA (8.8). Allows function at pH 7.[1][2]4. |
| Binding Constant (K_eq) | High affinity for cis-diols at pH 7.4 | Enables sensitivity in the physiological glucose range (3.9–10 mM). |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) | Compatible with aqueous polymerization protocols. |
2.1 Glucose Sensing Mechanism
When incorporated into a hydrogel (e.g., poly(NIPAM-co-AAPBA)), the binding of glucose converts the neutral or zwitterionic boronic acid groups into anionic boronate esters.
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Charge Generation: The formation of the anionic boronate ester increases the Donnan osmotic pressure within the gel.
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Swelling: The electrostatic repulsion between polymer chains and the influx of water cause the hydrogel to swell.
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Readout: This volume phase transition can be transduced into an optical signal (holographic sensors) or a change in diffusion rate (insulin release).
Synthesis Protocol
Note: Direct synthesis of 5-acrylamido-2-(aminomethyl)phenylboronic acid requires careful protection strategies to prevent the acryloyl chloride from reacting with the aliphatic amine (aminomethyl) instead of the aromatic amine.
Reagents
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Precursor: 5-Amino-2-(aminomethyl)phenylboronic acid (often protected as a pinacol ester or with the amine Boc-protected).
-
Acryloylating Agent: Acryloyl chloride or Acrylic acid/EDC.
-
Solvent: Anhydrous THF or DCM.
-
Base: Triethylamine (TEA) or DIPEA.[3]
Step-by-Step Methodology
-
Protection (If starting from diamine):
-
Selectively protect the highly nucleophilic aliphatic amine (aminomethyl) using a Boc group (tert-butoxycarbonyl) under controlled pH or stoichiometric conditions. The aromatic amine (position 5) is less nucleophilic and will remain free.
-
Validation: ^1H NMR should show a singlet ~1.4 ppm (Boc) and a broad singlet for the aromatic amine.
-
-
Acryloylation (Functionalization):
-
Dissolve the Boc-protected precursor in anhydrous THF at 0°C.
-
Add 1.1 equivalents of TEA.
-
Dropwise add 1.05 equivalents of acryloyl chloride dissolved in THF.
-
Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.
-
Mechanism:[4][5] Nucleophilic attack of the aromatic amine on the acyl chloride carbonyl.
-
-
Deprotection & Purification:
-
Remove the Boc group using TFA/DCM (1:1) or 4M HCl in dioxane.
-
Precipitate the product in cold diethyl ether.
-
Purification: Recrystallize from water/methanol to remove acrylic acid byproducts.
-
Data Visualization: Synthetic Pathway
Figure 2: Synthetic route ensuring the preservation of the Wulff-type aminomethyl group while installing the polymerizable acrylamide handle.
Experimental Validation Protocols
4.1 Determination of Apparent pK_a
To verify the Wulff effect, the pK_a must be determined via UV-Vis titration.
-
Prepare Buffer: Phosphate buffers ranging from pH 4.0 to 10.0.
-
Titration: Dissolve the monomer (50 µM) in buffers. Measure UV absorbance at 268 nm.
-
Analysis: Plot Absorbance vs. pH. The inflection point represents the pK_a.
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Expected Result: An inflection point near 5.8–6.5 (confirming B–N interaction), compared to ~8.8 for standard PBA.
-
4.2 Glucose Binding Assay (Fluorescence Displacement)
Since the monomer is non-fluorescent, use Alizarin Red S (ARS) as a reporter.
-
Complex Formation: Mix monomer (1 mM) with ARS (0.1 mM) in pH 7.4 PBS. The solution will fluoresce (or change color) as ARS binds to the boronic acid.
-
Displacement: Titrate glucose (0–20 mM). Glucose will displace ARS due to higher affinity for the tetrahedral boronate.
-
Result: Decrease in fluorescence intensity correlates with glucose binding.
References
-
Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). A Glucose-Sensing Probe Based on the Fluorescence Resonance Energy Transfer between a Boronic Acid-Based Fluorophore and a Fluorescent Dye. Journal of Fluorescence. Link
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Manna, U., & Patil, S. (2010).[4] Glucose-Triggered Drug Delivery from Borate Mediated Layer-by-Layer Self-Assembly.[4] ACS Applied Materials & Interfaces.[4] Link
-
Matsumoto, A., et al. (2003). A totally synthetic glucose responsive gel operating in physiological conditions. Biomacromolecules.[1][6][7] Link
-
Wang, D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Link
Sources
- 1. A novel Wulff-type boronate acid-functionalized magnetic metal-organic framework imprinted polymer for specific recognition of glycoproteins under physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1871205B - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
